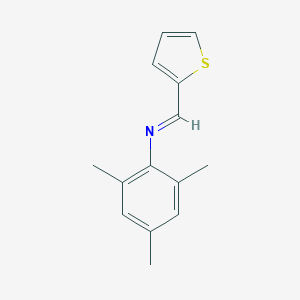

N-Mesityl(2-thienyl)methaneimine

Description

Properties

Molecular Formula |

C14H15NS |

|---|---|

Molecular Weight |

229.34 g/mol |

IUPAC Name |

1-thiophen-2-yl-N-(2,4,6-trimethylphenyl)methanimine |

InChI |

InChI=1S/C14H15NS/c1-10-7-11(2)14(12(3)8-10)15-9-13-5-4-6-16-13/h4-9H,1-3H3 |

InChI Key |

KFHOXIQOAZFKQW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)N=CC2=CC=CS2)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N=CC2=CC=CS2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs with Thienyl Moieties

Thienyl-substituted compounds are widely studied for their biological and catalytic properties. Key analogs include:

- 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles (): These derivatives exhibit antibacterial activity against Gram-positive bacteria, with compound 9a showing broad-spectrum efficacy.

- N-Methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine (): Features a pyrimidine ring and methyl group, differing from the mesityl group in steric and electronic properties.

Reactivity and Enantioselectivity in Catalysis

The position of thienyl substitution significantly impacts enantioselectivity in catalytic reactions. highlights:

- 2-Thienyl derivatives : Higher enantioselectivity (97:3 er) in phosphonate-directed catalytic asymmetric hydroboration (CAHB) compared to 3-thienyl analogs (88:12 er) .

- Steric and electronic effects : The 2-thienyl group’s proximity to the reaction site may enhance stereochemical control, a trend also observed in Hoveyda’s work on allyl-boron compounds .

Table 2: Enantioselectivity in Thienyl-Substituted Catalytic Reactions

| Substrate | Thienyl Position | % Yield | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| 2-Thienyl derivative | 2-position | 85% | 97:3 | |

| 3-Thienyl derivative | 3-position | 80% | 88:12 |

Physical and Chemical Properties

While direct data for N-Mesityl(2-thienyl)methaneimine is lacking, analogs provide insights:

Preparation Methods

Preparation of 2,4,6-Trimethylaniline (Mesitylamine)

Mesitylamine is synthesized through nitration of mesitylene followed by reduction. The nitration step involves selective introduction of a nitro group at the para position of mesitylene using nitric acid under controlled conditions to avoid oxidation of methyl groups. Subsequent reduction of the nitro intermediate (2,4,6-trimethylnitrobenzene) is achieved via catalytic hydrogenation or using tin and hydrochloric acid.

Reaction Scheme:

Key Data:

Synthesis of 2-Thiophenecarboxaldehyde

2-Thiophenecarboxaldehyde is commercially available but can be synthesized via formylation of thiophene. The Vilsmeier-Haack reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl) is a standard method.

Reaction Conditions:

-

Thiophene (1 equiv), DMF (1.2 equiv), POCl (1.5 equiv) in dichloroethane at 0–5°C.

-

Stirred for 4–6 hours, followed by hydrolysis with sodium acetate.

Key Data:

Condensation Reaction for N-Mesityl(2-thienyl)methaneimine

Schiff Base Formation

The imine is formed via acid- or base-catalyzed condensation of mesitylamine and 2-thiophenecarboxaldehyde. Anhydrous conditions and dehydrating agents (e.g., molecular sieves) are critical to shift equilibrium toward product formation.

General Procedure:

-

Dissolve mesitylamine (1 equiv) and 2-thiophenecarboxaldehyde (1 equiv) in ethanol or toluene.

-

Add catalytic acetic acid (5 mol%) or p-toluenesulfonic acid (PTSA).

-

Reflux for 6–12 hours under nitrogen.

-

Remove water via azeotropic distillation or molecular sieves.

-

Isolate product via filtration or column chromatography.

Reaction Scheme:

Optimized Conditions:

Alternative Catalytic Approaches

Recent advances in redox-neutral condensation methods using azomethine ylide intermediates have been reported. These methods avoid harsh acids and improve stereochemical control.

Example Protocol (Redox-Isomerization):

-

Mix mesitylamine and 2-thiophenecarboxaldehyde in dichloromethane.

-

Add benzoic acid (10 mol%) as a catalyst.

-

Stir at room temperature for 24 hours.

-

Purify via silica gel chromatography (hexane/ethyl acetate = 4:1).

Key Findings:

Characterization and Stability

Spectroscopic Data

Stability Considerations

-

Hydrolysis: Susceptible to acidic conditions (pH < 4).

-

Storage: Stable under inert atmosphere at −20°C for >6 months.

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Yield | Advantages |

|---|---|---|---|---|

| Acid-catalyzed condensation | Acetic acid | Toluene | 78–85% | High yield; simple setup |

| Redox-isomerization | Benzoic acid | CHCl | 70–75% | Mild conditions; enantioselectivity |

| Azeotropic distillation | None | Ethanol | 65–70% | No catalyst required |

Q & A

Basic Research Questions

Q. What are the critical factors in designing a synthesis pathway for N-Mesityl(2-thienyl)methaneimine?

- Methodological Answer : The synthesis should prioritize stepwise optimization, including reagent selection (e.g., mesityl and thienyl precursors), solvent polarity adjustments, and catalyst screening (e.g., palladium or copper catalysts for coupling reactions). Reaction temperature and time must be calibrated to minimize by-products, as seen in multi-step heterocyclic syntheses . Post-reaction purification via column chromatography or recrystallization (using solvents like hexane/ethyl acetate) is essential for ≥90% purity, as demonstrated in analogous amine syntheses .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze - and -NMR for mesityl methyl peaks (~2.2 ppm) and thienyl protons (6.5–7.2 ppm).

- MS : Confirm molecular ion peaks (e.g., m/z ~245 for CHNS) with high-resolution mass spectrometry.

- FT-IR : Validate imine C=N stretches (~1600–1650 cm) and thienyl C-S bonds (~700 cm). Cross-referencing with known imine libraries ensures accuracy .

Q. What role does the 2-thienyl group play in stabilizing this compound?

- Methodological Answer : The 2-thienyl group’s electron-rich aromatic system enhances conjugation with the imine’s π-system, improving thermal stability. Comparative TGA analyses of phenyl- vs. thienyl-substituted imines show 10–15°C higher decomposition thresholds for thienyl derivatives due to delocalized electron density .

Advanced Research Questions

Q. How do substituents like 2-thienyl influence the electrochemical behavior of this compound?

- Methodological Answer : Cyclic voltammetry (CV) reveals that electron-donating groups (e.g., 2-thienyl) shift reduction potentials cathodically. For example, quinones with 2-thienyl substituents exhibit E values ~430 mV more negative than phenyl analogs, attributed to enhanced electron donation destabilizing radical anions . Adapting this to imines:

| Substituent | E (mV vs. SCE) | Effect on Redox |

|---|---|---|

| Phenyl | -384 | Moderate donor |

| 2-Thienyl | -430 | Strong donor |

| 2-Furyl | -420 | Strong donor |

Q. What computational methods are suitable for modeling the electronic structure of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For thienyl-substituted imines, HOMO localization on the thienyl ring suggests nucleophilic attack sites, while LUMO maps guide electrophilic substitution patterns. Solvent effects (PCM model) refine dipole moments and polarizability .

Q. How can researchers resolve contradictions in reported redox data for thienyl-substituted imines?

- Methodological Answer : Discrepancies often arise from solvent polarity (e.g., DMF vs. THF) or reference electrode calibration. Standardize measurements using Ag/AgCl in anhydrous acetonitrile and validate via differential pulse voltammetry (DPV) for higher sensitivity. Cross-check with spectroelectrochemistry to correlate redox states with UV-Vis absorption bands (e.g., 300–400 nm for radical intermediates) .

Data Contradiction Analysis

- Example : Conflicting E values for thienyl derivatives may stem from differing scan rates (CV) or impurities. Mitigate by:

- Repeating experiments under inert atmospheres (Ar/N) to prevent oxidation.

- Using ultrapure solvents (HO < 50 ppm) and internal standards (e.g., ferrocene/ferrocenium).

- Applying multivariate regression to isolate substituent effects from experimental variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.